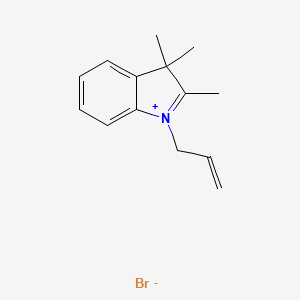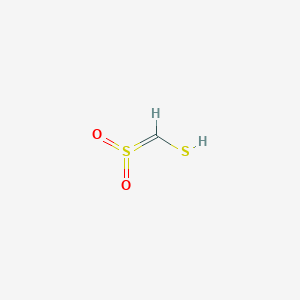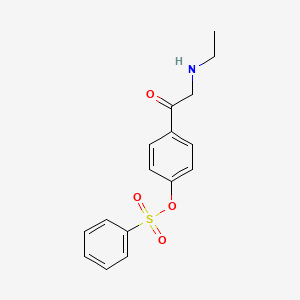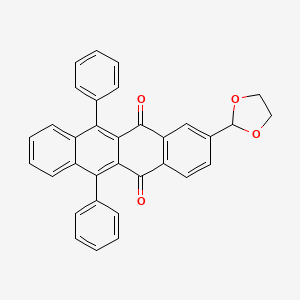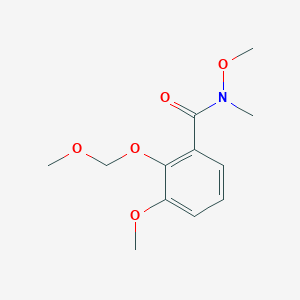![molecular formula C16H14ClF3N2O B14183027 N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 874109-98-5](/img/structure/B14183027.png)
N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a chlorine and a methyl group, and a benzamide moiety substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Pyridine Intermediate: The starting material, 5-chloro-2-methylpyridine, is reacted with an appropriate alkylating agent to introduce the ethyl group at the 4-position.
Coupling with Benzamide: The intermediate is then coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while substitution of the chlorine atom could yield various substituted pyridine derivatives.
科学的研究の応用
N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine and benzamide moieties can form hydrogen bonds and other interactions with target proteins, modulating their activity.
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine core but lacks the trifluoromethyl and benzamide groups.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound has a similar pyridine structure but different substituents.
Uniqueness
N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl and benzamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide moiety allows for specific interactions with biological targets.
特性
CAS番号 |
874109-98-5 |
|---|---|
分子式 |
C16H14ClF3N2O |
分子量 |
342.74 g/mol |
IUPAC名 |
N-[2-(5-chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14ClF3N2O/c1-10-8-11(14(17)9-22-10)6-7-21-15(23)12-4-2-3-5-13(12)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23) |
InChIキー |
CYRXLIGMZXOQNI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)Cl)CCNC(=O)C2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
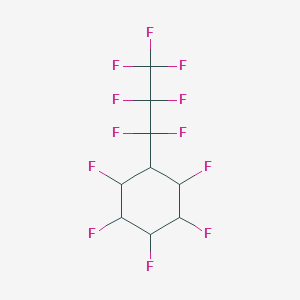
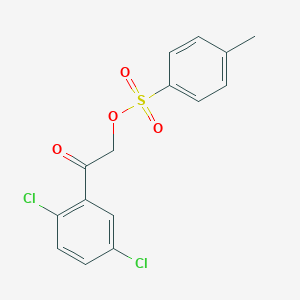
![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)

![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
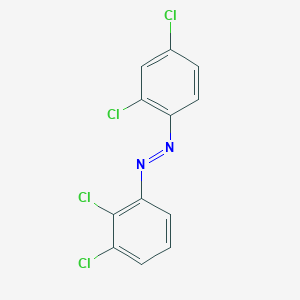
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
